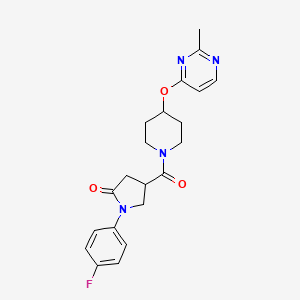
1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H23FN4O3 and its molecular weight is 398.438. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- The compound and its derivatives have been synthesized through various chemical reactions, including condensation and cyclization processes. These synthetic strategies aim to explore the compound's potential biological activities and its analogs (Rosowsky et al., 1994). For instance, certain derivatives have shown moderate activity as inhibitors of the growth of cultured tumor cells, highlighting the compound's relevance in cancer research.
Antimicrobial Applications
- Specific derivatives have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. The most active compound in this context showed a promising reduction in bacterial load in lung and spleen tissues, indicating its efficacy as an antimycobacterial agent (Kumar et al., 2008).
Chemical Reactions and Reactivity
- Research into the reactivity of fluoropyrimidines, including compounds related to the one , has provided insights into their chemical behaviors, such as their reaction rates in comparison to other halogenopyrimidines. These studies are crucial for understanding the compound's potential in synthetic chemistry and drug design (Brown & Waring, 1974).
Molecular Docking and Structure-Activity Relationships
- Molecular docking studies have been conducted to explore the compound's potential as an inhibitor of specific enzymes or biological targets, aiding in the design of new drugs with improved efficacy and selectivity. For example, derivatives have been evaluated for their estrogen receptor binding affinity and anticancer activities, underscoring the importance of structural modifications for enhancing biological effects (Parveen et al., 2017).
Antioxidant and Antifungal Activities
- Novel derivatives have been synthesized and tested for their antioxidant and antifungal properties. These studies contribute to the development of new compounds for treating oxidative stress-related diseases and fungal infections, highlighting the compound's versatility in drug development (Sheikhi-Mohammareh et al., 2020).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-14-23-9-6-19(24-14)29-18-7-10-25(11-8-18)21(28)15-12-20(27)26(13-15)17-4-2-16(22)3-5-17/h2-6,9,15,18H,7-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOHMSPSTYUKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

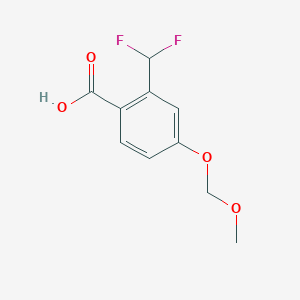
![2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2684880.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2684884.png)
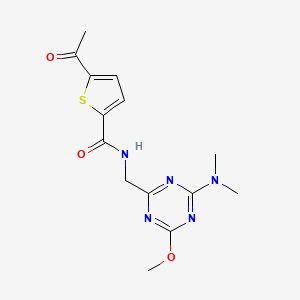
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)
![7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2684888.png)
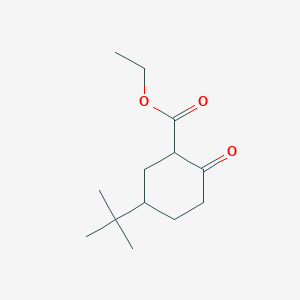
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B2684891.png)
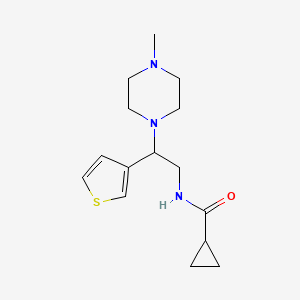
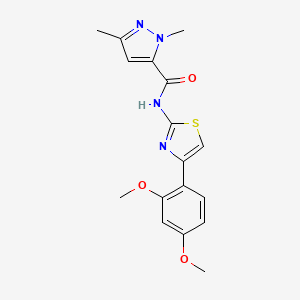
![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)
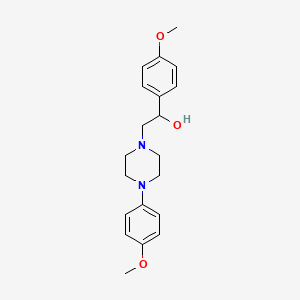
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2684897.png)